ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
The compound “ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole rings are common in many biologically active molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the imidazole ring and the various substituents. For instance, the imidazole ring could potentially participate in a variety of reactions, including nucleophilic substitutions .Scientific Research Applications
Catalysis and Synthesis
Research indicates that compounds related to ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate can act as catalysts in chemical reactions. For instance, studies have shown that imidazole and its derivatives are effective in catalyzing ester hydrolysis reactions, highlighting their potential in mimicking enzymatic processes and facilitating organic synthesis (Bender & Turnquest, 1957). This suggests that the specific chemical structure of ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate could be explored for catalytic applications, potentially offering new pathways for synthesizing bioactive molecules or for environmental catalysis.
Heterocyclic Chemistry
The compound's structure, featuring an imidazole ring, is relevant in the synthesis of heterocyclic compounds. For example, derivatives of imidazol-2-yl acetate have been utilized in creating new heterocyclic structures with potential biological activities (Robert & Panouse, 1982). This aspect of research underlines the importance of ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate in medicinal chemistry, where its incorporation into new compounds could lead to the discovery of novel therapeutics.
Antimicrobial and Antitubercular Activities
Recent studies have focused on the synthesis and biological evaluation of imidazole derivatives. For instance, compounds synthesized from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate have shown antitumor activities, pointing towards the potential of ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate derivatives in cancer research (Mohareb & Gamaan, 2018). Additionally, microwave-assisted synthesis of thiazolyl acetate derivatives has been reported to yield compounds with anti-inflammatory, analgesic, and antioxidant activities (Attimarad et al., 2017). This evidence supports the exploration of ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate in developing new pharmacologically active agents.
Molecular Docking and Enzyme Inhibition
The compound and its derivatives could be valuable in studying enzyme inhibition, as demonstrated by molecular docking studies of related compounds, which have revealed insights into their interaction with biological targets (Babar et al., 2017). This suggests potential applications in designing enzyme inhibitors that could serve as therapeutic agents for various diseases.
Future Directions
properties
IUPAC Name |
ethyl 2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-10-5-4-6-11-16)22(20)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHHJNDWDXHEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate |
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